molecular formula C8H9NO3S B1589456 2-(Methylsulfonamido)benzaldehyde CAS No. 94532-99-7

2-(Methylsulfonamido)benzaldehyde

Cat. No.: B1589456
CAS No.: 94532-99-7
M. Wt: 199.23 g/mol
InChI Key: BHUPNWLTAGQULX-UHFFFAOYSA-N
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Description

It is particularly significant in the synthesis of pharmaceuticals, agrochemicals, and dye intermediates. The compound has a molecular formula of C8H9NO3S and a molecular weight of 199.23 g/mol.

Scientific Research Applications

2-(Methylsulfonamido)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2-(Methylsulfonamido)benzaldehyde indicates that it may be harmful if swallowed . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It should be stored in a refrigerator (2 to 8 °C) in an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonamido)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of dimethyl carbonate as a green solvent, which benefits from fast reaction times .

Industrial Production Methods: Industrial production methods for this compound often involve the oxidation of toluene derivatives in the presence of suitable catalysts. This process ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonamido)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of catalysts such as aluminum trichloride.

Major Products:

    Oxidation: Formation of 2-(Methylsulfonamido)benzoic acid.

    Reduction: Formation of 2-(Methylsulfonamido)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonamido)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacks the sulfonamide group.

    2-(Methylsulfonamido)benzoic acid: An oxidized form of 2-(Methylsulfonamido)benzaldehyde.

    2-(Methylsulfonamido)benzyl alcohol: A reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both an aldehyde and a sulfonamide group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

IUPAC Name

N-(2-formylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUPNWLTAGQULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468872
Record name 2-(METHYLSULFONAMIDO)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94532-99-7
Record name 2-(METHYLSULFONAMIDO)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Manganese dioxide (85%, 45.0 g, 0.52 mol) was added to a solution of N-[2-(hydroxymethyl)phenyl]methanesulfonamide (13.0 g, 65 mmol) in dichloromethane (200 mL) at ambient temperature under nitrogen. The reaction mixture was stirred for 12 h and then filtered through a pad of Celite. The pad was washed with dichloromethane/methanol (1:1) and the combined organics were concentrated to afford N-(2-Formylphenyl)methanesulfonamide (10.1 g, 78% yield) as a yellow solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was synthesized according to the method described in WO 2008/073956 A2. To a solution of N-(2-(hydroxymethyl)phenyl)methanesulfonamide (3.44 g, 17.1 mmol) in anhydrous methylene chloride (68 mL) was added manganese dioxide (85% Aldrich, 17 g) and the mixture was stirred at ambient temperature overnight. Additional manganese dioxide (1.6 g) was added and the mixture stirred at 30° C. for 8 hours. The mixture was filtered through Celite, washing with methylene chloride, and the organic solution concentrated. The crude residue was purified by silica gel column chromatography (40-60% ethyl acetate in hexanes) to give a white solid (2.1 g, 62%). 1H NMR (CDCl3, 300 MHz) δ 10.59 (br s, 1H), 9.91 (s, 1H), 7.75-7.59 (m, 3H) 7.28-7.23 (t, 1H, J=7.5 Hz), 3.12 (s, 3H).
[Compound]
Name
2008/073956 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
solvent
Reaction Step Two
Quantity
17 g
Type
catalyst
Reaction Step Two
Quantity
1.6 g
Type
catalyst
Reaction Step Three
Name
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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